![molecular formula C9H8ClN3O B1382183 [4-Chlor-2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol CAS No. 1597924-54-3](/img/structure/B1382183.png)

[4-Chlor-2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

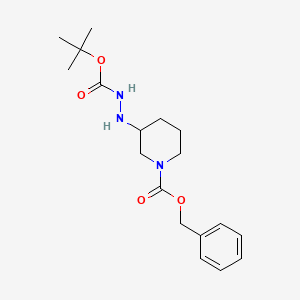

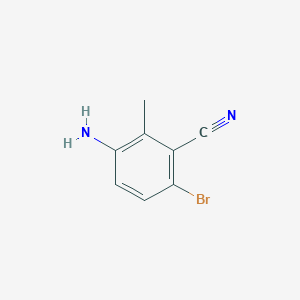

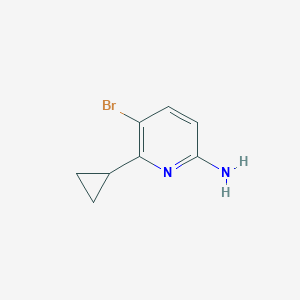

“[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

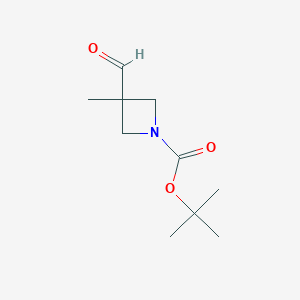

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR and 1H-NMR spectra provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Die 1,2,4-Triazol-Derivate wurden ausgiebig auf ihr Potenzial als Antikrebsmittel untersucht. Sie können mit verschiedenen biologischen Zielmolekülen interagieren und haben vielversprechende zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt. Zum Beispiel haben bestimmte 1,2,4-Triazol-Derivate eine signifikante zytotoxische Aktivität gegen die Hela-Zelllinie gezeigt, wobei einige Verbindungen eine Potenz unterhalb von 12 μM aufweisen . Diese Verbindungen zeigen auch Selektivität, indem sie Krebszellen angreifen, während normale Zellen geschont werden, was für die Reduzierung von Nebenwirkungen bei der Chemotherapie entscheidend ist .

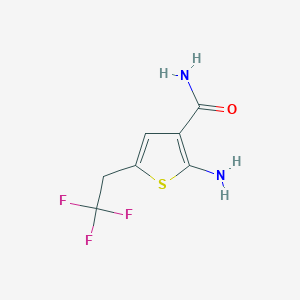

Antibakterielle Aktivitäten

1,2,4-Triazol-Derivate zeigen auch antimikrobielle Eigenschaften. Sie wurden synthetisiert und gegen verschiedene mikrobielle Stämme getestet, darunter S. aureus, B. subtilis, E. coli, S. enterica, C. albicans und R. oryzae. Einige Verbindungen haben eine moderate bis ausgezeichnete Aktivität gegen diese Stämme gezeigt, was ihr Potenzial als neue antimikrobielle Medikamente unterstreicht . Dies ist besonders wichtig angesichts der zunehmenden Antibiotikaresistenz.

Aromatase-Inhibitoren

Verbindungen, die den 1,2,4-Triazolring enthalten, wie Letrozol und Anastrozol, wurden von der FDA zur Behandlung von Brustkrebs bei Frauen nach der Menopause zugelassen. Sie wirken als Aromatase-Inhibitoren und blockieren das Enzym, das für die Östrogenproduktion verantwortlich ist, die oft ein Faktor für Brustkrebs ist . Das [4-Chlor-2-(1H-1,2,4-Triazol-1-yl)phenyl]methanol könnte möglicherweise modifiziert werden, um diese Aktivität zu verstärken.

Enzyminhibition

Der Triazolring kann Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen ausbilden, was die pharmakokinetischen und pharmakologischen Eigenschaften von Verbindungen verbessert. Dies macht 1,2,4-Triazol-Derivate für Enzyminhibitionsstrategien geeignet, die ein Eckpfeiler in der Medikamentenentwicklung für verschiedene Krankheiten sind .

Molekular-Docking-Studien

Molekular-Docking-Studien sind unerlässlich, um die Interaktion von Medikamenten mit ihren biologischen Zielmolekülen zu verstehen. 1,2,4-Triazol-Derivate wurden im Molekular-Docking verwendet, um ihre Bindungsmodi und Wirkmechanismen innerhalb der Bindungstasche von Enzymen wie Aromatase vorherzusagen. Dies hilft bei der rationalen Medikamentenentwicklung und der Optimierung des therapeutischen Potenzials dieser Verbindungen .

Verbesserung der Pharmakokinetik

Das Vorhandensein der 1,2,4-Triazol-Gruppierung in pharmazeutischen Verbindungen kann zu verbesserten pharmakokinetischen Eigenschaften führen. Dies umfasst bessere Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungs-(ADME)-Profile, die für die Entwicklung patientenfreundlicher Medikamente entscheidend sind .

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .

Biochemical Pathways

1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been predicted and studied .

Result of Action

Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .

Biochemische Analyse

Biochemical Properties

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol has been observed to bind with certain proteins, influencing their function and stability.

Cellular Effects

The effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and overall cell function . In some cell types, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can induce cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds . This compound also binds to DNA and RNA, potentially affecting gene expression and protein synthesis. The binding interactions with biomolecules can lead to changes in the structural conformation of these molecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.

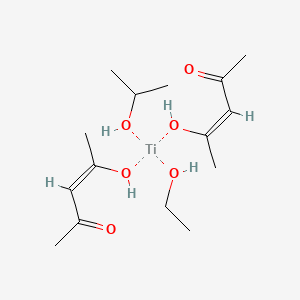

Metabolic Pathways

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell.

Transport and Distribution

The transport and distribution of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol within specific tissues can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Eigenschaften

IUPAC Name |

[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHMNGRIRJPSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NC=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)